

# Application Notes and Protocols for 2-(4-Methylphenoxy)benzaldehyde in Organic Synthesis

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## Compound of Interest

Compound Name: 2-(4-Methylphenoxy)benzaldehyde

Cat. No.: B101624

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## Introduction

**2-(4-Methylphenoxy)benzaldehyde**, a diaryl ether derivative, is a versatile building block in organic synthesis. Its structure, featuring a reactive aldehyde group ortho to a phenoxy moiety, allows for the construction of a variety of heterocyclic compounds and other complex organic molecules. The presence of the tolyloxy group can influence the electronic properties and steric environment of the benzaldehyde, offering unique reactivity and providing a scaffold for the development of novel compounds with potential applications in medicinal chemistry and materials science. These notes provide an overview of its applications and detailed protocols for its use in key synthetic transformations.

## Physicochemical Properties and Data

A summary of the key physicochemical properties of **2-(4-Methylphenoxy)benzaldehyde** is provided in the table below for easy reference.

| Property          | Value   |
|-------------------|---|
| Molecular Formula | C <sub>14</sub> H <sub>12</sub> O <sub>2</sub>  |
| Molecular Weight  | 212.25 g/mol  |
| CAS Number        | 19434-35-6  |
| Appearance        | White to off-white solid  |
| Melting Point     | 52-54 °C  |
| Boiling Point     | Not available   |
| Solubility        | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

## Applications in Organic Synthesis

**2-(4-Methylphenoxy)benzaldehyde** serves as a valuable precursor for the synthesis of various organic molecules, primarily through reactions involving the aldehyde functional group. Key applications include its use in the synthesis of chalcones, quinazolinones, and as a substrate in Wittig reactions for the formation of stilbene derivatives.

## Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.<sup>[1][2][3]</sup> The Claisen-Schmidt condensation of **2-(4-methylphenoxy)benzaldehyde** with an appropriate acetophenone derivative provides a direct route to novel chalcone structures.

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-3-(2-(4-methylphenoxy)phenyl)prop-2-en-1-one

This protocol is adapted from general procedures for Claisen-Schmidt condensations.<sup>[4][5]</sup>

Materials:

- **2-(4-Methylphenoxy)benzaldehyde**

- 4-Chloroacetophenone
- Ethanol (absolute)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl, 1 M)
- Deionized water
- Ethyl acetate
- Hexane

Equipment:

- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Büchner funnel and flask
- Standard glassware for extraction and filtration

Procedure:

- In a 100 mL round-bottom flask, dissolve **2-(4-methylphenoxy)benzaldehyde** (1.0 eq) and 4-chloroacetophenone (1.0 eq) in absolute ethanol (20 mL).
- Cool the stirred solution in an ice bath.
- Slowly add a 10% aqueous solution of sodium hydroxide (1.2 eq) dropwise, maintaining the temperature below 25 °C.

- After the addition is complete, continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with 1 M HCl to a pH of ~2-3.
- Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the pure chalcone.

Expected Outcome: The reaction is expected to yield the corresponding chalcone. Quantitative data for this specific reaction is not readily available in the literature, but similar reactions typically proceed in good to excellent yields (70-90%).

## Synthesis of Quinazolinone Derivatives

Quinazolinones are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including sedative, hypnotic, anticonvulsant, and anticancer effects.<sup>[6][7]</sup> While a specific protocol for **2-(4-methylphenoxy)benzaldehyde** is not detailed in the literature, its isomer, 3-(4-methylphenoxy)benzaldehyde, has been utilized in the synthesis of quinazolinone libraries.<sup>[4]</sup> The following is a generalized procedure adaptable for the synthesis of a 2-substituted quinazolinone from **2-(4-methylphenoxy)benzaldehyde**.

Experimental Protocol: Synthesis of 2-(2-(4-Methylphenoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one

This protocol is based on established methods for quinazolinone synthesis.<sup>[8]</sup>

Materials:

- **2-(4-Methylphenoxy)benzaldehyde**
- 2-Aminobenzamide

- Ethanol (absolute)
- Glacial Acetic Acid (catalyst)
- Deionized Water
- Saturated Sodium Bicarbonate solution

Equipment:

- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating plate
- Büchner funnel and flask

Procedure:

- In a 100 mL round-bottom flask, dissolve 2-aminobenzamide (1.0 eq) in absolute ethanol (30 mL).
- To the stirred solution, add **2-(4-methylphenoxy)benzaldehyde** (1.1 eq) followed by a catalytic amount of glacial acetic acid (3-4 drops).
- Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
- After completion, cool the mixture to room temperature.
- Slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL) with constant stirring to precipitate the product.
- Neutralize the solution with a saturated solution of sodium bicarbonate until effervescence ceases.
- Collect the precipitated solid by vacuum filtration and wash with cold deionized water.
- The crude product can be purified by recrystallization from ethanol.

## Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones. [\[9\]](#)[\[10\]](#) **2-(4-Methylphenoxy)benzaldehyde** can be converted to various stilbene derivatives using this reaction, which are of interest in materials science and as potential therapeutic agents.

Experimental Protocol: Synthesis of 1-(4-Methylphenoxy)-2-(styryl)benzene

This protocol is a general procedure for the Wittig reaction.[\[11\]](#)[\[12\]](#)

Materials:

- **2-(4-Methylphenoxy)benzaldehyde**
- Benzyltriphenylphosphonium chloride
- n-Butyllithium (n-BuLi) in hexane
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Equipment:

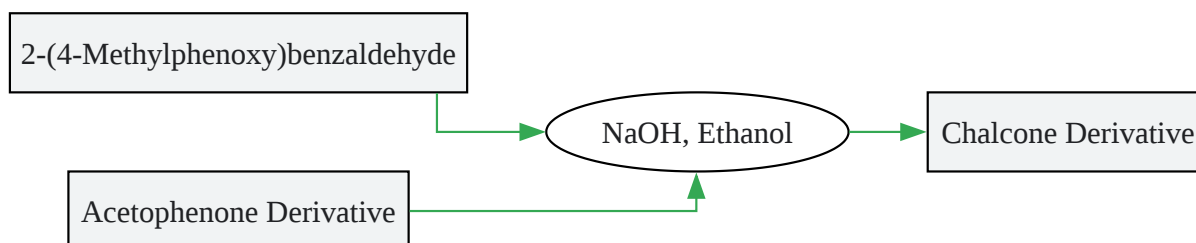
- Schlenk flask or flame-dried round-bottom flask with a septum
- Magnetic stirrer
- Syringes
- Standard glassware for extraction and purification

Procedure:

- To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The solution should turn a deep orange or red color, indicating the formation of the ylide. Stir for 30 minutes at 0 °C.
- In a separate flask, dissolve **2-(4-methylphenoxy)benzaldehyde** (1.0 eq) in anhydrous THF.
- Slowly add the solution of the aldehyde to the ylide solution at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
- Upon completion, quench the reaction by the slow addition of saturated aqueous NH<sub>4</sub>Cl solution.
- Extract the aqueous layer with diethyl ether (3 x 20 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO<sub>4</sub>.
- Filter and concentrate the solvent under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to afford the stilbene derivative.

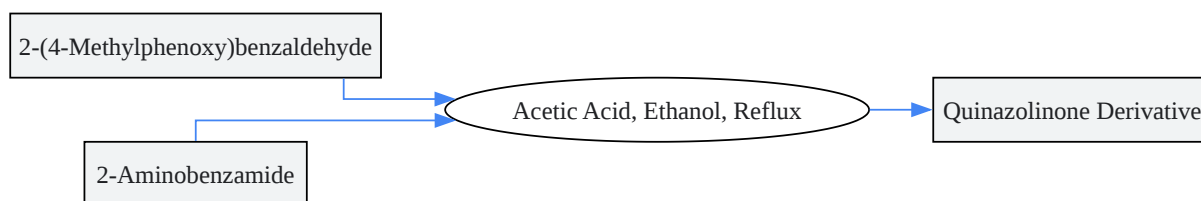
## Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described above.



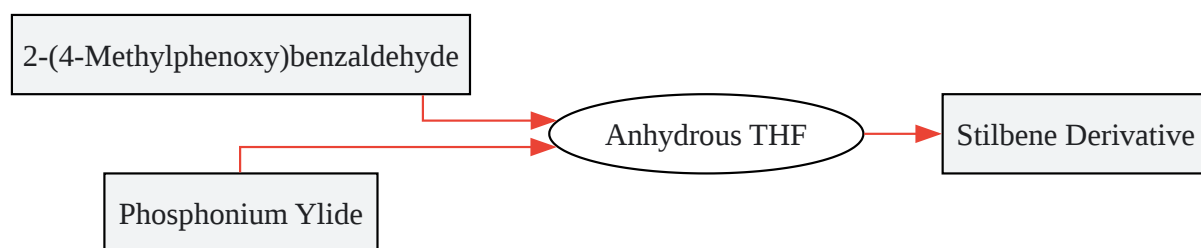
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Caption: Claisen-Schmidt condensation for chalcone synthesis.



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Caption: Synthesis of quinazolinone derivatives.



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Caption: Wittig reaction for the synthesis of stilbene derivatives.

## Conclusion

**2-(4-Methylphenoxy)benzaldehyde** is a valuable starting material for the synthesis of a range of organic compounds with potential biological and material applications. The protocols provided herein, adapted from well-established methodologies, offer a foundation for researchers to explore the synthetic utility of this compound. Further investigation into the biological activities of the resulting chalcones, quinazolinones, and stilbene derivatives is warranted to fully realize the potential of this versatile building block in drug discovery and development.



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